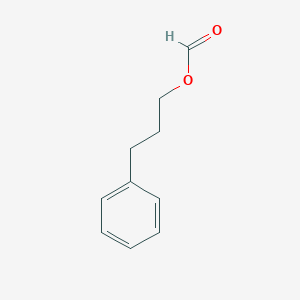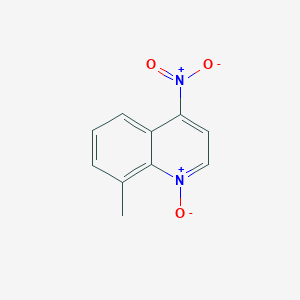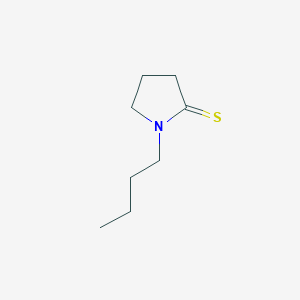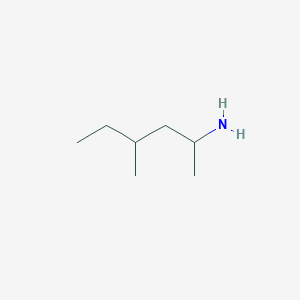
1,3-ジメチルペンチルアミン
概要
説明
Synthesis Analysis
The synthesis of compounds similar to 1,3-Dimethylpentylamine often involves complex chemical reactions, including the use of arylamine-type molecules. For example, the synthesis and characteristics of triphenylamine, a molecule with some similarities to 1,3-Dimethylpentylamine, have been discussed extensively. Different methods and mechanisms for the production of these molecules have been presented, highlighting the role of high-performance liquid chromatography (HPLC) in their analysis and purification processes (Manifar & Rohani, 2008).
Molecular Structure Analysis
The molecular structure of compounds like 1,3-Dimethylpentylamine is pivotal in determining their physical and chemical properties. Although specific studies on 1,3-Dimethylpentylamine's molecular structure are scarce, research on related compounds provides insight into how the structure influences their behavior. For instance, the structural analysis of aminoethylcysteine ketimine decarboxylated dimer reveals its antioxidant properties and reactivity against oxygen and nitrogen reactive species, suggesting similar potential characteristics for 1,3-Dimethylpentylamine (Macone et al., 2011).
Chemical Reactions and Properties
The chemical reactions involving 1,3-Dimethylpentylamine and its derivatives can be complex, involving multiple pathways and mechanisms. For example, the formation and destruction of N-nitrosodimethylamine in water provide insights into the kinetic and mechanistic aspects of reactions that could be relevant to 1,3-Dimethylpentylamine. This includes the interactions with various disinfectants and the rate constants for these reactions, which are crucial for understanding the chemical behavior of similar compounds (Sharma, 2012).
Physical Properties Analysis
The physical properties of a compound like 1,3-Dimethylpentylamine are influenced by its molecular structure. These properties include solubility, boiling and melting points, and vapor pressure. Research on similar compounds, such as xylan derivatives, helps elucidate how structural variations can affect these physical properties, offering potential insights into the behavior of 1,3-Dimethylpentylamine in various conditions (Petzold-Welcke et al., 2014).
Chemical Properties Analysis
The chemical properties of 1,3-Dimethylpentylamine, including reactivity, stability, and degradation pathways, are essential for its application in various fields. Studies on the synthesis and characterization of arsenic compounds, for example, provide a framework for understanding the synthesis, stability, and reactivity of similar organic compounds. These insights are crucial for the development and application of 1,3-Dimethylpentylamine in scientific and industrial contexts (Cullen et al., 2016).
科学的研究の応用
鼻詰まり解消
1,3-DMAAは、1948年から1983年にかけて、鼻詰まり解消薬として使用されていました . 1944年には製薬会社エリ・リリーによって特許を取得しました .
栄養補助食品
2005年に市場に再登場した後、1,3-DMAAはエフェドリンの代替品として栄養補助食品に使用されました . 肥満の体重減少にも使用されていました .
運動能力向上剤
1,3-DMAAは、運動中の筋肉の能力向上剤としても使用されていました . しかし、DMAA摂取後に運動能力と集中力が向上したという広範な逸話的な報告があるにもかかわらず、DMAAをエルゴジェニックエイドとして使用することの科学的根拠はありません .
パーティー薬
これらの物質が禁止された後、1,3-DMAAは、3,4-メチレンジオキシメタンフェタミンおよび/または1-ベンジルピペラジンの代替品として、パーティー薬に使用されていました .
食欲抑制剤
1,3-DMAAは、食欲抑制剤として使用されていました . このため、減量しようとする人々の間で人気がありました。
副作用に関する研究
市場に投入された後、1,3-DMAAは最も広く使用されている興奮剤の一つとなり、いくつかの症例報告で、1,3-DMAAの安全性と副作用に対する懸念が提起されるようになりました . 推奨量以上の摂取は、脳出血などの望ましくない影響をもたらします
作用機序
Target of Action
1,3-DMAA primarily acts as an indirect sympathomimetic drug This means it stimulates the part of the nervous system responsible for the ‘fight or flight’ response
Pharmacokinetics
1,3-DMAA has an oral clearance of 20.02±9.5 L∙hr -1, an oral volume of distribution of 236±38 L, and a terminal half-life of 8.45±1.9 hr . The peak DMAA concentration for all subjects was observed within 3–5 hours following ingestion . These properties suggest that 1,3-DMAA is rapidly absorbed and distributed in the body, and it is eliminated at a moderate rate.
Action Environment
The action of 1,3-DMAA can be influenced by various environmental factors. For instance, the presence of other stimulants or substances can potentiate its effects. Additionally, individual factors such as the user’s health status, age, and tolerance can also impact the compound’s action, efficacy, and stability.
Safety and Hazards
1,3-Dimethylpentylamine can raise blood pressure and lead to cardiovascular problems ranging from shortness of breath and tightening in the chest to heart attack . The FDA considers any dietary supplement containing DMBA to be “adulterated” and its use has been linked to several reports of serious, life-threatening side effects .
特性
IUPAC Name |
4-methylhexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-6(2)5-7(3)8/h6-7H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRDLICUYEDAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861715 | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
132.5 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in water; very soluble in ethanol, ether, chloroform and dilute acid | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.7655 g/cu cm at 20 °C | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Physiology studies of the compound in the 1940s and 1950s demonstrated its sympathomimetic physiological effects that mimic the action of epinephrine with both peripheral sympathetic neuron and central nervous system effects. These include increases in blood pressure due to the constriction of peripheral blood vessels, increased heart rate due to cardiac stimulation and increased blood sugar levels. | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS RN |
105-41-9 | |
| Record name | 1,3-Dimethylamylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylhexaneamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpentylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-2-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.997 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLHEXANEAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X49C572YQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,3-Dimethylamylamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8164 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that 1,3-dimethylpentylamine is found in supplements marketed as "fat burners" or "pre-workout boosters." Is it a natural component of geranium oil, as some labels claim?
A1: Contrary to claims on some product labels, 1,3-dimethylpentylamine is not naturally found in geranium oil. The research explicitly states that geranium oils do not contain this compound. Products labeled as containing geranium oil but testing positive for 1,3-dimethylpentylamine are likely adulterated with synthetic versions of the compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



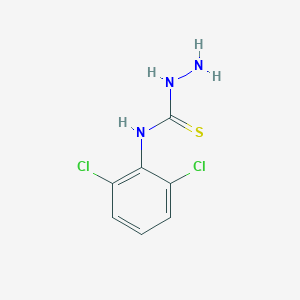

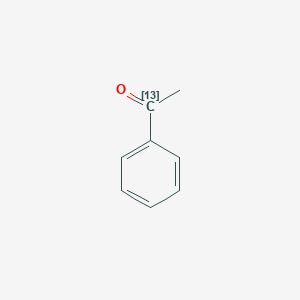
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B86604.png)
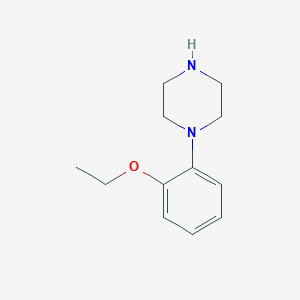
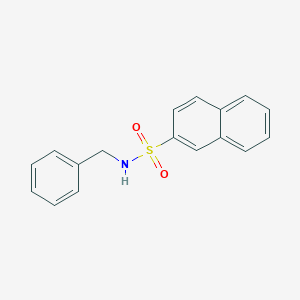
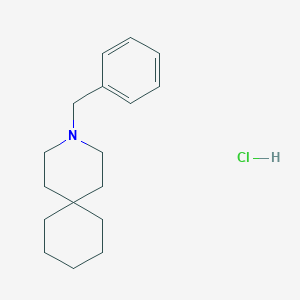

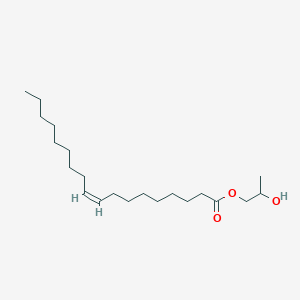
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)

